molecular formula C13H17N3O B11746154 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol

Cat. No.: B11746154
M. Wt: 231.29 g/mol
InChI Key: FVEYBCRNBXGRPB-UHFFFAOYSA-N
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Description

2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is an organic compound that features a pyrazole ring substituted with a dimethyl group and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol typically involves the reaction of 1,5-dimethyl-1H-pyrazole with formaldehyde and a phenol derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while reduction could produce a hydroxy derivative.

Scientific Research Applications

2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    1,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative without the phenol group.

    2-Hydroxy-1,5-dimethyl-1H-pyrazole: A similar compound with a hydroxyl group instead of the phenol group.

    2-({[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol: A compound with a different substitution pattern on the pyrazole ring.

Uniqueness

2-({[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[[(1,5-dimethylpyrazol-4-yl)methylamino]methyl]phenol

InChI

InChI=1S/C13H17N3O/c1-10-12(9-15-16(10)2)8-14-7-11-5-3-4-6-13(11)17/h3-6,9,14,17H,7-8H2,1-2H3

InChI Key

FVEYBCRNBXGRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=CC=CC=C2O

Origin of Product

United States

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